4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol)
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Overview
Description
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.195 g/mol . This compound is known for its unique structure, which includes two methylphenol groups connected by a dichloroethene bridge. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with a dichloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenol groups are oxidized to quinones.
Reduction: Reduction reactions can convert the dichloroethene bridge to a more reduced form, such as a single bond.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Reduced dichloroethene derivatives
Substitution: Substituted phenol derivatives
Scientific Research Applications
Chemistry: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of phenol derivatives .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It can be used as a model compound to understand the behavior of similar phenolic compounds in biological environments .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require phenolic intermediates .
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dichloroethene bridge can undergo chemical transformations that influence the overall reactivity of the compound .
Comparison with Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2,6-dinitrophenol): This compound has nitro groups instead of methyl groups, which significantly alters its chemical properties.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol): The presence of an additional chlorine atom changes the reactivity and stability of the compound.
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrophenol): The nitro groups in this compound make it more reactive towards nucleophiles compared to the methyl-substituted version.
Uniqueness: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is unique due to its specific combination of phenol and dichloroethene groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
78743-93-8 |
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Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxy-3-methylphenyl)ethenyl]-2-methylphenol |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-7-11(3-5-13(9)19)15(16(17)18)12-4-6-14(20)10(2)8-12/h3-8,19-20H,1-2H3 |
InChI Key |
HYFYBDIXIGPGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)O)C)O |
Origin of Product |
United States |
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